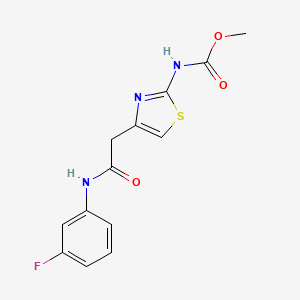
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, commonly known as TFPB, is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent and selective antagonist of the G protein-coupled receptor 40 (GPR40), which is primarily expressed in pancreatic beta cells and plays a crucial role in insulin secretion. In
Applications De Recherche Scientifique
Synthesis and Bioactivity
The compound N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, though not directly mentioned in the research, is structurally related to a class of compounds known for their diverse biological activities. For instance, benzamides and their metal complexes, including variants similar to the compound , have been synthesized and investigated for their structural characteristics and bioactivity. Studies reveal that these compounds exhibit significant in vitro antibacterial activity against various bacterial strains, with some showing better activities than standard antibiotics like ampicillin and streptomycin against certain bacteria. The structural characteristics of these compounds, including their IR, NMR, UV-Vis, Mass, and ESR spectral and thermal analysis data, have been detailed. The bioactivity of these compounds, particularly as antibacterial agents, underscores their potential in medical and pharmaceutical applications (Khatiwora et al., 2013).
Metabolism and Disposition
Related compounds, exemplified by SB-649868, have been studied for their disposition and metabolism in human subjects. These studies are critical in understanding the pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, SB-649868, an orexin 1 and 2 receptor antagonist, showed that elimination of drug-related material was almost complete over a 9-day period, occurring principally via the feces. Such detailed metabolic and disposition studies provide valuable insights into the safety and efficacy of these compounds, informing their therapeutic potential and guiding dosage and administration strategies in clinical settings (Renzulli et al., 2011).
Analytical Techniques in Pharmaceutical Analysis
The application of sophisticated analytical techniques, such as nonaqueous capillary electrophoresis, has been reported for the separation and analysis of pharmaceutical compounds structurally related to this compound. These methods are essential for the quality control of pharmaceuticals, ensuring the purity and efficacy of the compounds. The development of such analytical methodologies highlights the compound's relevance in pharmaceutical manufacturing and quality assurance, underpinning the rigorous standards required in drug development and production (Ye et al., 2012).
Propriétés
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2S/c20-19(21,22)26-17-3-1-16(2-4-17)18(25)23-11-14-5-8-24(9-6-14)12-15-7-10-27-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZVVPHPYVKMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(6S,7S)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]acetamide](/img/structure/B2645509.png)

![1-(Furan-3-yl)-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2645511.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2645512.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2645513.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxyphenyl)methanone](/img/structure/B2645514.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2645517.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2645519.png)
![N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2645521.png)
![N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2645522.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide](/img/structure/B2645524.png)
